molecular formula C8H14N2S B2404285 4-butyl-5-methyl-1,3-dihydro-2H-imidazole-2-thione CAS No. 890091-92-6

4-butyl-5-methyl-1,3-dihydro-2H-imidazole-2-thione

Cat. No.: B2404285
CAS No.: 890091-92-6
M. Wt: 170.27
InChI Key: FEYSTHNDFVQQSD-UHFFFAOYSA-N
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Description

“4-butyl-5-methyl-1,3-dihydro-2H-imidazole-2-thione” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .


Synthesis Analysis

Imidazole derivatives can be synthesized from 1,2-diketones and urotropine in the presence of ammonium acetate . Other methods include the use of aryl-substituted tosylmethyl isocyanide (TosMIC) reagents and imines generated in situ from virtually any aldehyde and amine .


Chemical Reactions Analysis

Imidazole and its derivatives show a broad range of chemical reactions . They are key components to functional molecules that are used in a variety of everyday applications . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .

Scientific Research Applications

Mass Spectrometry Analysis

The electron impact mass spectra of substituted 1,3‐dihydro‐2H‐imidazole‐2‐thiones, including derivatives of 4-butyl-5-methyl-1,3-dihydro-2H-imidazole-2-thione, have been analyzed. These analyses reveal that the fragmentation pattern is significantly influenced by the alkyl or phenyl N-substituents and the length of the alkyl chain, affecting the ejection of hydrogen atoms and the loss of sulphyhydryl radicals (Cert & Péerez-Lanzac, 1987).

Chemical Synthesis

The compound has been involved in synthesis studies. For instance, it has been used in the synthesis of various 1,3-dihydroimidazol-2-thiones from 1-amino-3,3-dimethylbutanone. These compounds were subjected to alkylation reactions, leading to new chemical structures (Loksha et al., 2003).

Structural Characterization

Studies have been conducted on the molecular structures of related compounds like 1-t-butyl-1,3-dihydro-2H-imidazol-2-one. These studies offer insights into bond lengths and the nature of bonding in these compounds, which can be extrapolated to understand the characteristics of this compound (Rong et al., 2013).

Electrochemical Studies

Electrochemical behavior of methyl-, tert. butyl- and phenyl-substituted derivatives of 3-imidazoline-5-thiones, closely related to this compound, has been examined. These studies provide insights into the reduction, oxidation, and group migration processes in such compounds (Gürtler & Saus, 1984).

Photochemical Properties

Research on the triplet state of 1,3-dihydro-2H-imidazole-2-thiones has been conducted. These studies have evaluated their intrinsic triplet lifetimes and high triplet energies, providing valuable information on the photochemical properties of these compounds, which can be relevant for this compound (Alam & Ito, 1999).

Properties

IUPAC Name

4-butyl-5-methyl-1,3-dihydroimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2S/c1-3-4-5-7-6(2)9-8(11)10-7/h3-5H2,1-2H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYSTHNDFVQQSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(NC(=S)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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